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Compound Name: 3',5"-Difluoro-2'-nitroacetophenone
CAS No.: 1806304-32-4
Cat. No.: B1413056

Get Quote

An In-depth Technical Guide to 3',5'-Difluoro-2'-nitroacetophenone

Introduction

3',5'-Difluoro-2'-nitroacetophenone is a substituted aromatic ketone of significant interest to
the scientific community, particularly those in medicinal chemistry and drug discovery. As a
trifunctional molecule, featuring a ketone, a nitro group, and a difluorinated phenyl ring, it
serves as a versatile synthetic intermediate for constructing more complex, biologically active
molecules. The strategic placement of two fluorine atoms can profoundly influence a molecule's
pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and
receptor binding affinity. This guide provides a comprehensive overview of its core chemical
properties, with a foundational focus on its molecular weight, alongside detailed protocols,
mechanistic insights, and its applications.

Chemical Identity and Core Properties

Precise identification of a chemical entity begins with its fundamental properties. 3',5'-Difluoro-
2'-nitroacetophenone is unambiguously identified by its CAS (Chemical Abstracts Service)
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number. Its molecular formula dictates its exact mass and, consequently, its molecular weight,
a critical parameter for all stoichiometric calculations in synthesis and analysis.

The molecular formula for 3',5'-Difluoro-2'-nitroacetophenone is CsHsF2NOs. This is derived
from the base structure of 3',5'-difluoroacetophenone (CsHsF20) by the substitution of one
aromatic hydrogen atom with a nitro (NOz2) group.[1]

The molecular weight is calculated from the atomic weights of its constituent elements:

Carbon (C): 8 x 12.011 g/mol = 96.088 g/mol

Hydrogen (H): 5 x 1.008 g/mol = 5.040 g/mol

Fluorine (F): 2 x 18.998 g/mol = 37.996 g/mol

Nitrogen (N): 1 x 14.007 g/mol = 14.007 g/mol

Oxygen (O): 3 x 15.999 g/mol = 47.997 g/mol
Summing these values provides the precise molecular weight.

Table 1: Core Physicochemical Properties
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Property Value Source

1-(3,5-Difluoro-2-

IUPAC Name .
nitrophenyl)ethan-1-one
CAS Number 1806304-32-4 [2]
Molecular Formula CsHsF2NO3
Molecular Weight 201.13 g/mol Calculated
Not specified; related
Appearance nitroacetophenones are yellow  [3]
solids.
Not specified; related 3-
Melting Point nitroacetophenone melts at 76-  [4]

78 °C.

Molecular Structure and Spectroscopic Analysis
The arrangement of atoms and functional groups within 3',5'-Difluoro-2'-nitroacetophenone

dictates its reactivity and its characteristic spectral signature.

Caption: 2D structure of 3',5'-Difluoro-2'-nitroacetophenone.

Spectroscopic Validation

While specific spectra for this compound are not widely published, its structure allows for the
confident prediction of key spectroscopic features based on well-established principles and
data from analogous compounds.

« Infrared (IR) Spectroscopy: The IR spectrum provides a vibrational fingerprint of the
molecule's functional groups. Key expected absorptions include:

o A strong, sharp peak for the carbonyl (C=0) stretch of the ketone, typically found between
1680-1700 cm~1,[5] For 3-nitroacetophenone, this peak is observed at 1691 cm~1.[6]

o Two strong absorption bands corresponding to the nitro (NO2) group: an asymmetric
stretch around 1520-1560 cm~! and a symmetric stretch near 1350 cm~1.[5]
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o C-F stretching vibrations in the 1100-1300 cm~* region.

o Aromatic C-H and C=C stretching vibrations.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: A singlet integrating to 3 protons for the acetyl methyl group (CHs) would be
expected in the 2.5-2.7 ppm range. The aromatic region would show complex multiplets
for the two aromatic protons, with splitting patterns influenced by both H-H and H-F
coupling.

o 13C NMR: A signal for the carbonyl carbon would appear downfield (>190 ppm). Signals for
the aromatic carbons would be split due to C-F coupling, providing valuable structural
information.

o 1%F NMR: This would show two distinct signals for the non-equivalent fluorine atoms, with
their chemical shifts and coupling constants confirming their positions on the ring.

e Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion
peak (M+*) would be observed at an m/z value corresponding to the molecular weight,
201.13.

Synthesis and Mechanistic Insights

The most direct and logical route for the preparation of 3',5'-Difluoro-2'-nitroacetophenone is
through the electrophilic aromatic substitution (nitration) of 3',5'-difluoroacetophenone.[1] This
reaction is a cornerstone of organic synthesis.

Causality of the Synthetic Protocol

The choice of a mixed acid system (concentrated nitric and sulfuric acids) is critical. Sulfuric
acid acts as a catalyst, protonating nitric acid to generate the highly reactive nitronium ion
(NO2%), which is the active electrophile. The reaction temperature must be kept low (typically O-
5 °C) because nitration is a highly exothermic process.[7][8] Poor temperature control can lead
to over-nitration or decomposition, significantly reducing the yield of the desired product.[9]

The regioselectivity—the placement of the nitro group at the 2'-position—is governed by the
directing effects of the existing substituents. The acetyl group is a deactivating but ortho, para-
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directing group, while the fluorine atoms are deactivating yet also ortho, para-directing. The
observed product results from nitration ortho to the acetyl group, a sterically accessible and
electronically favorable position.

Experimental Protocol: Nitration of 3',5'-
Difluoroacetophenone

This protocol is a representative method adapted from standard procedures for acetophenone
nitration.[7]

» Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel,
and a thermometer, add 37 mL of concentrated sulfuric acid.

e Cooling: Cool the flask in an ice-salt bath until the internal temperature drops to 0 °C.

o Substrate Addition: Slowly add 0.125 mol of 3',5'-difluoroacetophenone dropwise, ensuring
the temperature does not exceed 5 °C.

¢ Nitrating Mixture: Prepare the nitrating mixture by carefully adding 10 mL of concentrated
nitric acid to 15 mL of concentrated sulfuric acid, pre-chilled to 0 °C.

« Nitration: Add the cooled nitrating mixture dropwise to the acetophenone solution over 30
minutes, maintaining the reaction temperature between -5 and 0 °C.

¢ Reaction Completion: Continue stirring the mixture while cooling for an additional 10-15
minutes after the addition is complete.

e Quenching: Pour the reaction mixture slowly and with vigorous stirring onto a mixture of 170
g of crushed ice and 375 mL of water. The product should precipitate as a solid.

 Isolation & Purification: Collect the solid product by vacuum filtration. Wash the crude
product thoroughly with cold water, followed by a small amount of cold ethanol to remove
impurities. The product can be further purified by recrystallization from ethanol.

© 2026 BenchChem. All rights reserved. 5/11 Tech Support


https://is.muni.cz/el/sci/jaro2019/C2200/um/C2200Instructions.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1413056?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reagent Preparation
3',5'-Difluoro- Conc. H2S0a4
acetophenone Conc. HNOs

Reaction

Mix & Cool
(0-5°C)
Nitration

(-5to 0 °C)

Workup &qurification

(Quench on Ice-WateD

[Vacuum FiltratiorD

[Wash (H20, EtOH))

'

Recrystallize

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis of 3',5'-Difluoro-2'-nitroacetophenone.
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Applications in Research and Drug Development

3',5'-Difluoro-2'-nitroacetophenone is not typically an end-product but rather a valuable
building block for creating a diverse library of potential drug candidates.[10][11]

e Precursor to Amines: The nitro group is readily reduced to a primary amine (-NHz) via
methods like catalytic hydrogenation.[10][12] This transformation is fundamental, as the
resulting 2'-aminoacetophenone scaffold is a precursor to many heterocyclic compounds,
such as quinolines and benzodiazepines, which are prevalent in pharmaceuticals.

o Ketone as a Reactive Handle: The ketone functionality provides a site for numerous carbon-
carbon bond-forming reactions, such as aldol and Claisen-Schmidt condensations, allowing
for the extension of the molecular framework.

o Impact of Fluorine: The presence of fluorine atoms is a strategic design choice in medicinal
chemistry. Fluorine can block sites of metabolic oxidation, increase bioavailability by
enhancing lipid solubility, and modulate the acidity of nearby functional groups to improve
receptor binding.
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Caption: Role of the intermediate in divergent drug discovery pathways.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3',5'-Difluoro-2'-nitroacetophenone is not
readily available, a reliable hazard assessment can be made from the data of structurally
similar compounds, such as other fluorinated acetophenones and nitroacetophenones.[12]

e Primary Hazards: The compound is expected to cause skin irritation (H315), serious eye
irritation (H319), and may cause respiratory irritation (H335).[12] Nitroaromatic compounds
can be toxic and may cause methemoglobinemia upon ingestion or absorption.[3]

e Handling Precautions:
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o Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

o Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant
gloves (e.g., nitrile), safety goggles, and a lab coat.[12]

o Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of
water.[12]

o Keep away from strong oxidizing agents and strong bases.[4]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

This self-validating approach—cross-referencing hazards from compounds with identical
functional groups—provides a robust framework for safe handling in the absence of specific
data.

Conclusion

3',5'-Difluoro-2'-nitroacetophenone, with a calculated molecular weight of 201.13 g/mol , is a
synthetically valuable intermediate. Its true utility is realized in its capacity to serve as a starting
point for a multitude of more complex molecules with potential therapeutic applications.
Understanding its core properties, synthesis, and reactivity is essential for researchers aiming
to leverage its unique structural features in the fields of organic synthesis and drug
development. The protocols and insights provided in this guide are intended to equip scientists
with the foundational knowledge required for the effective and safe utilization of this potent
chemical building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1413056/docs#3-5-difluoro-2-nitroacetophenone-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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